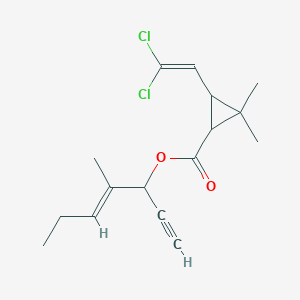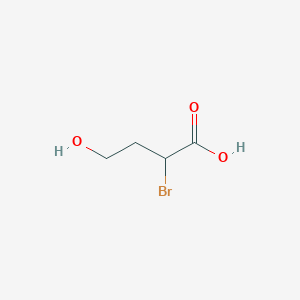
2-Bromo-4-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-hydroxybutanoic acid is an organic compound with the molecular formula C4H7BrO3 It is a derivative of butanoic acid, where a bromine atom is substituted at the second carbon and a hydroxyl group at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-4-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the bromination of 4-hydroxybutanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon.
Another method involves the hydrolysis of 2-bromo-4-hydroxybutyronitrile. This process requires the nitrile to be treated with a strong acid, such as hydrochloric acid (HCl), under reflux conditions. The hydrolysis converts the nitrile group into a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, minimizing side reactions and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Major Products Formed
Oxidation: 2-Bromo-4-oxobutanoic acid.
Reduction: 4-Hydroxybutanoic acid.
Substitution: 2-Hydroxy-4-hydroxybutanoic acid (when substituted with hydroxide).
Aplicaciones Científicas De Investigación
2-Bromo-4-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-hydroxybutanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group confer unique reactivity, allowing the compound to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobutyric acid: Similar structure but lacks the hydroxyl group at the fourth carbon.
4-Hydroxybutanoic acid: Similar structure but lacks the bromine atom at the second carbon.
2-Chloro-4-hydroxybutanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-4-hydroxybutanoic acid is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties. This combination allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C4H7BrO3 |
|---|---|
Peso molecular |
183.00 g/mol |
Nombre IUPAC |
2-bromo-4-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c5-3(1-2-6)4(7)8/h3,6H,1-2H2,(H,7,8) |
Clave InChI |
IYCFEAKZIWWCIJ-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate](/img/structure/B11927267.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
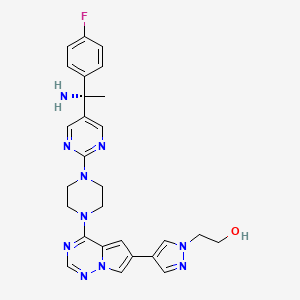

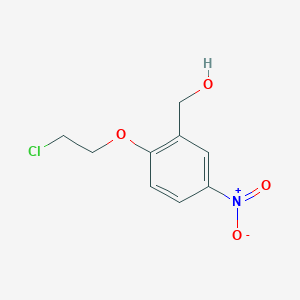
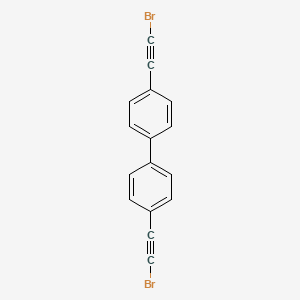
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)
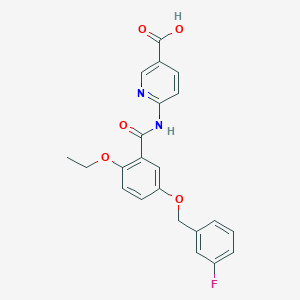

![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)

![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)
![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
